An In-depth Technical Guide to Carboxy-PTIO Potassium: A Potent Nitric Oxide Scavenger
An In-depth Technical Guide to Carboxy-PTIO Potassium: A Potent Nitric Oxide Scavenger
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Carboxy-PTIO potassium, a widely used scavenger of nitric oxide (NO). It is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are investigating the multifaceted roles of nitric oxide in biological systems.
Introduction
Carboxy-PTIO potassium (2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide potassium salt) is a water-soluble and stable free radical that serves as a potent and specific scavenger of nitric oxide.[1][2] Its ability to rapidly react with and neutralize NO makes it an indispensable tool for elucidating the physiological and pathological functions of this ubiquitous signaling molecule.[3][4] In experimental settings, Carboxy-PTIO is utilized to inhibit NO-dependent pathways, thereby allowing researchers to probe the consequences of NO depletion in various biological processes, including neurotransmission, vasodilation, and inflammation.[4][5]
Physicochemical Properties
A summary of the key physicochemical properties of Carboxy-PTIO potassium is presented in Table 1.
| Property | Value | Reference(s) |
| Synonyms | 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide potassium salt | [6] |
| Molecular Formula | C₁₄H₁₆KN₂O₄ | |
| Molecular Weight | 315.39 g/mol | |
| Appearance | Powder | [6] |
| Solubility | Soluble in water (to 10 mM) and ethanol (to 25 mM). | |
| Storage | Desiccate at -20°C. | |
| Purity | ≥98% (TLC) | [6] |
Mechanism of Action: Nitric Oxide Scavenging
Carboxy-PTIO functions as a nitric oxide scavenger through a direct chemical reaction. As a stable nitronyl nitroxide radical, it reacts with nitric oxide in a stoichiometric manner to produce nitrogen dioxide (NO₂) and the corresponding imino nitroxide derivative, carboxy-PTI.[7][8]
The fundamental reaction is as follows:
Carboxy-PTIO + NO → Carboxy-PTI + NO₂ [8]
This reaction effectively removes free NO from the biological milieu, thereby preventing its interaction with downstream targets such as soluble guanylate cyclase (sGC).[9]
It is important to note that the product of this reaction, nitrogen dioxide (NO₂), is itself a reactive species and can participate in further reactions.[7]
Quantitative Data
The efficacy of Carboxy-PTIO as a nitric oxide scavenger and its influence on various biological processes have been quantified in numerous studies. A selection of this data is presented in Table 2.
| Parameter | Value | Experimental System | Reference(s) |
| Reaction Rate Constant (with NO₂) | (1.5 - 2.0) x 10⁷ M⁻¹s⁻¹ | Electrochemical generation | [7] |
| IC₅₀ (S-nitrosation inhibition by DEA/NO) | 0.11 ± 0.03 mM | In vitro | [9] |
| EC₅₀ (Inhibition of 3-nitrotyrosine formation) | 36 ± 5 µM | In vitro (from free tyrosine) | [9] |
| EC₅₀ (Stimulation of peroxynitrite-mediated GSH nitrosation) | 0.12 ± 0.03 mM | In vitro | [9] |
Experimental Protocols
In Vitro Application: Cell Culture
This protocol provides a general guideline for using Carboxy-PTIO potassium to scavenge nitric oxide in a cell culture setting.
Materials:
-
Carboxy-PTIO potassium salt
-
Sterile, deionized water or appropriate buffer (e.g., PBS)
-
Cell culture medium
-
Cells of interest
-
Nitric oxide donor (e.g., SNAP, SNP) or stimulant for endogenous NO production (e.g., LPS, IFN-γ)
Protocol:
-
Preparation of Carboxy-PTIO Stock Solution:
-
Aseptically prepare a stock solution of Carboxy-PTIO potassium in sterile, deionized water or buffer. A common stock concentration is 10 mM.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
Plate cells at the desired density and allow them to adhere or reach the desired confluency.
-
Pre-treat the cells with Carboxy-PTIO at the desired final concentration (typically in the range of 10-200 µM) for a specific duration (e.g., 1 hour) before inducing NO production.[3] The optimal concentration and pre-incubation time should be determined empirically for each cell type and experimental condition.
-
Induce nitric oxide production using an appropriate NO donor or stimulant.
-
Incubate the cells for the desired experimental period.
-
-
Assessment of Nitric Oxide Scavenging:
-
The efficacy of NO scavenging can be assessed by measuring the accumulation of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.[10][11] The addition of Carboxy-PTIO can enhance the sensitivity of the Griess assay by converting NO to NO₂⁻.[10]
-
Alternatively, the effect of NO scavenging can be determined by measuring a downstream biological response known to be mediated by nitric oxide, such as cGMP levels.[9]
-
In Vivo Application: Animal Models
This protocol provides a general guideline for the in vivo administration of Carboxy-PTIO potassium in rodent models.
Materials:
-
Carboxy-PTIO potassium salt
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Animal model (e.g., mouse, rat)
Protocol:
-
Preparation of Dosing Solution:
-
Aseptically prepare a solution of Carboxy-PTIO potassium in sterile saline. The concentration should be calculated based on the desired dose and the injection volume.
-
Ensure the solution is fully dissolved and sterile.
-
-
Administration:
-
Carboxy-PTIO can be administered via various routes, including intravenous (i.v.) or intraperitoneal (i.p.) injection.
-
A reported in vivo dosing regimen in rats is an intravenous infusion of 0.056-1.70 mg/kg/min for 1 hour.[3][12] In mice, intraperitoneal injections of 2 mg in 200 µL PBS twice daily have been used.[13]
-
The optimal dose, route, and frequency of administration will depend on the specific animal model and experimental goals and should be determined through pilot studies.
-
-
Monitoring and Analysis:
-
Monitor the animals for any physiological changes.
-
At the end of the experiment, tissues or biological fluids can be collected to assess the effects of NO scavenging on relevant biomarkers or pathological outcomes.
-
Role in Investigating Signaling Pathways
Carboxy-PTIO is a critical tool for dissecting the role of nitric oxide in various signaling pathways. One of the most well-characterized of these is the NO/cyclic guanosine monophosphate (cGMP) pathway.
The NO/cGMP Signaling Pathway
Nitric oxide produced by nitric oxide synthase (NOS) enzymes diffuses to target cells and activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP then acts as a second messenger, activating downstream effectors such as protein kinase G (PKG), which in turn phosphorylate various target proteins, leading to a physiological response (e.g., smooth muscle relaxation).
Carboxy-PTIO intervenes at the very beginning of this cascade by scavenging NO, thereby preventing the activation of sGC and the subsequent production of cGMP. This allows researchers to confirm whether a particular biological effect is indeed mediated by the NO/cGMP pathway.[5][9]
Interactions with Other Reactive Species
While Carboxy-PTIO is a highly effective NO scavenger, it is important to be aware of its potential interactions with other reactive species, such as peroxynitrite (ONOO⁻). Peroxynitrite is formed from the rapid reaction of nitric oxide with superoxide radicals.
Studies have shown that Carboxy-PTIO can inhibit the formation of 3-nitrotyrosine, a marker of peroxynitrite-mediated damage.[9] However, the interactions can be complex, and in some contexts, Carboxy-PTIO has been observed to potentiate certain effects of peroxynitrite donors.[9] Therefore, careful consideration of the specific experimental conditions and potential confounding reactions is warranted when interpreting results.
Conclusion
Carboxy-PTIO potassium is a powerful and versatile tool for investigating the roles of nitric oxide in health and disease. Its ability to specifically scavenge NO allows for the targeted inhibition of NO-dependent signaling pathways, providing valuable insights into a wide range of biological phenomena. This guide has provided a comprehensive overview of its properties, mechanism of action, and practical applications, which should serve as a valuable resource for researchers in the field. As with any chemical probe, a thorough understanding of its reactivity and potential off-target effects is crucial for the design of robust experiments and the accurate interpretation of data.
References
- 1. researchgate.net [researchgate.net]
- 2. NO Detection Carboxy-PTIO | CAS 148819-93-6 Dojindo [dojindo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Carboxy-PTIO | Nitric Oxide Scavenger [stressmarq.com]
- 5. Activation of Distinct cAMP-Dependent and cGMP-Dependent Pathways by Nitric Oxide in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carboxy-PTIO 148819-94-7 [sigmaaldrich.com]
- 7. Reactions of PTIO and carboxy-PTIO with *NO, *NO2, and O2-* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitric oxide scavenger carboxy-PTIO potentiates the inhibition of dopamine uptake by nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interference of carboxy-PTIO with nitric oxide- and peroxynitrite-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved detection of nitric oxide radical (NO.) production in an activated macrophage culture with a radical scavenger, carboxy PTIO and Griess reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The nitric oxide radical scavenger carboxy-PTIO reduces the immunosuppressive activity of myeloid-derived suppressor cells and potentiates the antitumor activity of adoptive cytotoxic T lymphocyte immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
